Propyzamide

説明

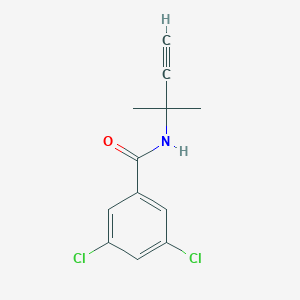

Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNUZKMIPFFYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020420 | |

| Record name | Propyzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide., Off-white or white odorless solid; [HSDB] Colorless or white crystalline solid; [MSDSonline] | |

| Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pronamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water - 15 mg/l (25 °C). In methanol, isopropanol 150, cyclohexanone, methyl ethyl ketone 200, dimethyl sulfoxide 330 (all in g/l). Moderately soluble in benzene, xylene, carbon tetrachloride. Sightly soluble in petroleum ether., SOL IN MANY ALIPHATIC & AROMATIC SOLVENTS. | |

| Record name | PRONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000085 [mmHg], 8.5X10-5 MM HG @ 25 °C | |

| Record name | Pronamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PRONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE SOLID, WHITE CRYSTALS, NEEDLES, White powder | |

CAS No. |

23950-58-5 | |

| Record name | 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyzamide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZ95375S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-156 °C, Decomposes above melting point; in solution for 28 days (pH 5-9, 20 °C) < 10% loss. | |

| Record name | PRONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propyzamide: A Technical Guide to its Group 3 Herbicide Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyzamide, a member of the benzamide (B126) chemical family, is a selective, systemic herbicide classified under the HRAC Group 3 (WSSA Group 3; legacy K1). Its primary mode of action is the inhibition of microtubule assembly, a critical process for cell division and elongation in susceptible plant species. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant cell biology.

Introduction

This compound, chemically known as 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl) benzamide, is a soil-active herbicide primarily absorbed by the roots of emerging seedlings and translocated upwards through the xylem.[1] It is particularly effective for the pre-emergence and early post-emergence control of annual grasses and certain broadleaf weeds in a variety of crops.[2][3] The herbicidal activity of this compound stems from its ability to disrupt mitosis by interfering with the formation and function of microtubules.[1][3] This disruption leads to a cessation of cell division, resulting in characteristic symptoms such as swollen root tips and stunted growth, ultimately leading to plant death. Understanding the precise molecular interactions and cellular consequences of this compound action is crucial for optimizing its use, managing potential resistance, and discovering new herbicidal compounds.

Mode of Action: Inhibition of Microtubule Assembly

The core mechanism of this compound's herbicidal activity is its interaction with tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, including chromosome segregation during mitosis, cell plate formation, and the directional control of cell expansion.

By binding to tubulin, this compound inhibits its polymerization into functional microtubules. This leads to a cascade of downstream effects:

-

Disruption of Mitosis: Without a functional mitotic spindle, chromosomes cannot be segregated correctly during cell division, leading to an arrest of the cell cycle.

-

Inhibition of Cell Elongation: Cortical microtubules play a key role in guiding the deposition of cellulose (B213188) microfibrils in the cell wall, which in turn dictates the direction of cell expansion. Disruption of these microtubules leads to disorganized cell growth and the characteristic swelling of root tips.

-

Secondary Effects: The cessation of growth and development ultimately results in the death of the susceptible weed.

The following diagram illustrates the signaling pathway of this compound's mode of action.

Quantitative Data

Table 1: Effect of this compound on Microtubule Dynamics in Arabidopsis thaliana Epidermal Cells

| Parameter | Control | 2 µM this compound |

| Growth Rate (µm/min) | ||

| Leading End | 5.1 | 2.6 - 3.5 |

| Shortening Rate (µm/min) | ||

| Leading End | 10.0 | 5.3 - 5.9 |

| Catastrophe Frequency (events/s) | 0.02 | 0.03 - 0.04 |

| Time in Pause State | Less | More |

| Time in Growth State | More | Less |

Data from Nakamura et al., 2004.

Table 2: ED50 Values for this compound-Induced Growth Inhibition in Various Winter Grain Crops

| Crop Species | Shoot Biomass ED50 (µg/kg soil) | Root Biomass ED50 (µg/kg soil) | Root Length ED50 (µg/kg soil) |

| Canola | 205 | 137 | 102 |

| Chickpea | 260 | 179 | 151 |

| Field Pea | 338 | 240 | 210 |

| Lentil | 321 | 225 | 187 |

| Lupin | >500 | >500 | >500 |

| Wheat | 46 | 32 | 22 |

ED50: The effective dose causing a 50% reduction in the measured parameter. Data from Pyone et al., 2025.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized plant tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution in DMSO

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

-

96-well, clear bottom microplates

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add 2 µL of the this compound dilutions or DMSO (vehicle control) to respective wells.

-

Add 98 µL of the tubulin solution to each well.

-

Add 1 µL of 10 mM GTP to each well to initiate polymerization.

-

-

Measurement:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Analysis of Microtubule Dynamics in Arabidopsis thaliana

This protocol allows for the visualization and quantification of this compound's effects on microtubule dynamics in living plant cells.

Materials:

-

Arabidopsis thaliana line expressing a GFP-tubulin fusion protein (e.g., GFP-TUA6).

-

Agar (B569324) plates with Murashige and Skoog (MS) medium.

-

This compound stock solution in DMSO.

-

Confocal laser scanning microscope with a temperature-controlled stage.

-

Image analysis software (e.g., ImageJ with appropriate plugins).

Protocol:

-

Plant Growth:

-

Sterilize and sow seeds of the GFP-tubulin Arabidopsis line on MS agar plates.

-

For treatment, supplement the MS medium with the desired concentration of this compound (e.g., 2 µM) and a corresponding amount of DMSO for the control plates.

-

Grow seedlings vertically for 3-5 days under a long-day photoperiod.

-

-

Microscopy:

-

Mount a seedling on a glass slide with a drop of water and a coverslip.

-

Use a confocal microscope to visualize the cortical microtubules in the epidermal cells of the root elongation zone.

-

Acquire time-lapse image series (e.g., one frame every 5-10 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Use image analysis software to track the plus-ends of individual microtubules over time.

-

Generate kymographs to visualize the growth, shrinkage, and pause events.

-

Calculate the following parameters: growth rate, shortening rate, catastrophe frequency (transition from growth/pause to shortening), and rescue frequency (transition from shortening to growth/pause).

-

The following diagram illustrates the workflow for this experiment.

Resistance to this compound

While resistance to this compound is not widespread, a case has been documented in annual bluegrass (Poa annua) from a golf course in the United States. The mechanism of resistance in this population appears to be non-target-site based, involving reduced absorption and translocation of the herbicide.

Investigating Resistance: A General Workflow

The following diagram outlines a typical workflow to investigate and characterize herbicide resistance.

Protocol for Radiolabeled Herbicide Uptake and Translocation

This protocol is designed to determine if reduced absorption or movement of the herbicide is the mechanism of resistance.

Materials:

-

Radiolabeled ¹⁴C-propyzamide

-

Suspected resistant and known susceptible weed seedlings

-

Micropipette

-

Leaf wash solution (e.g., ethanol:water, 1:1 v/v)

-

Biological oxidizer

-

Liquid scintillation counter and cocktail

Protocol:

-

Plant Treatment:

-

Grow resistant and susceptible seedlings to a similar growth stage.

-

Prepare a treatment solution containing a known concentration and radioactivity of ¹⁴C-propyzamide.

-

Apply a small, precise droplet (e.g., 1 µL) of the ¹⁴C-propyzamide solution to a specific leaf of each plant.

-

-

Harvest and Sectioning:

-

At various time points after treatment (e.g., 24, 48, 72 hours), harvest the plants.

-

Carefully wash the treated leaf with the leaf wash solution to remove any unabsorbed herbicide.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification of Radioactivity:

-

Quantify the radioactivity in the leaf wash using liquid scintillation counting to determine the amount of unabsorbed herbicide.

-

Dry and combust each plant section in a biological oxidizer to capture the evolved ¹⁴CO₂.

-

Quantify the radioactivity in each section using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the total amount of absorbed ¹⁴C-propyzamide.

-

Determine the percentage of absorbed radioactivity that was translocated to other plant parts.

-

Compare the absorption and translocation patterns between the resistant and susceptible plants.

-

Conclusion

This compound remains an effective herbicide due to its specific mode of action targeting microtubule assembly, a fundamental process in plant growth. This technical guide has provided a detailed overview of its mechanism, supported by available quantitative data and comprehensive experimental protocols for its study. A deeper understanding of the molecular interactions between this compound and tubulin, as well as the mechanisms of resistance, will continue to be critical areas of research for ensuring its sustainable use and for the development of next-generation herbicides. Further studies to determine the precise binding affinity and in vitro polymerization inhibition kinetics of this compound are warranted to provide a more complete quantitative picture of its activity.

References

Propyzamide: A Technical Guide to Plant Uptake and Translocation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyzamide (Pronamide) is a selective, soil-active systemic herbicide belonging to the benzamide (B126) chemical family.[1] It is primarily used for pre-emergence and early post-emergence control of annual and perennial grasses, along with certain broadleaved weeds, in a variety of crops. Its efficacy is fundamentally dependent on its absorption by plant roots and subsequent translocation to its site of action. This document provides a comprehensive technical overview of the mechanisms governing this compound's uptake and movement within plants, details common experimental protocols for its study, and presents quantitative data from key research.

Mechanism of Action

This compound is classified as a Group 3 (HRAC) or Group D (WSSA) herbicide.[1] Its mode of action is the inhibition of mitosis (cell division).[1] this compound binds to tubulin proteins, preventing their assembly into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division. By disrupting this process, this compound halts growth, particularly in the meristematic regions of roots and shoots. This leads to characteristic symptoms such as swollen or club-shaped root tips and stunted plant growth.[1]

Uptake by Plants

The primary route of this compound entry into plants is through the root system.[2] For the herbicide to be effective, it must be present in the soil's root zone where it can be absorbed by emerging or established weeds.

-

Root Absorption: this compound is readily absorbed from the soil solution by plant roots. Studies on oat seedlings using radiolabeled this compound (¹⁴C-pronamide) demonstrated that absorption is rapid within the first 30 minutes of exposure, after which the rate slows significantly.

-

Foliar Absorption: Uptake through the leaves is minimal and does not contribute significantly to the herbicide's overall activity.

The bioavailability and subsequent uptake of this compound are heavily influenced by several soil and environmental factors, as detailed in Table 1.

Translocation in Plants

Once absorbed by the roots, this compound is translocated systemically throughout the plant.

-

Pathway: Translocation occurs primarily upwards via the xylem (apoplastic movement), driven by the transpiration stream. It moves with water and nutrients from the roots to the stems and leaves.

-

Distribution: The herbicide is distributed to areas of active growth, particularly the meristems, where it exerts its mitotic-inhibiting effect. Due to its upward-only movement, there is limited translocation from the foliage to other plant parts following any minor foliar absorption.

The overall process from soil application to the site of action is depicted below.

Data Presentation

Quantitative data on this compound uptake is often generated through controlled laboratory studies using radiolabeled compounds. The following tables summarize key findings on factors influencing uptake and comparative absorption/translocation rates.

Table 1: Factors Influencing this compound Bioavailability and Root Uptake

| Factor | Effect on this compound | Rationale |

|---|---|---|

| Soil Moisture | Essential for activity. | Adequate moisture is required to move this compound into the root zone and make it available in the soil solution for uptake. |

| Soil Temperature | Optimal in cool, declining temperatures (approx. 10°C). | Slower weed growth in cooler conditions maximizes the time roots spend in the this compound-treated zone, enhancing uptake. Warm conditions can speed up microbial degradation, reducing persistence. |

| Organic Matter | High OM (>10%) reduces efficacy. | This compound binds strongly to soil organic matter, which reduces its concentration in the soil solution and thus its availability for root absorption. |

| Soil Type | Higher mobility in coarse-textured soils. | Leaching is more likely in soils with low organic matter, such as loamy sands or silt loams. |

Table 2: Quantitative Uptake and Translocation Data from ¹⁴C-Propyzamide Studies

| Plant Species | Biotype | Parameter | Time After Treatment | Result | Source |

|---|---|---|---|---|---|

| Oat (Avena sativa) | N/A | Root Absorption | First 0.5 hr | Rapid uptake | |

| Root Absorption | After 1 hr | >60% of absorbed this compound was exchangeable (loosely bound) | |||

| Annual Bluegrass (Poa annua) | Susceptible (S) | Total Absorption | 72 hr | Baseline | |

| Resistant (R) | Total Absorption | 72 hr | 32% less absorption than Susceptible biotype | ||

| Susceptible (S) | Shoot Radioactivity | 72 hr | Baseline |

| | Resistant (R) | Shoot Radioactivity | 72 hr | 39% less radioactivity accumulated per gram of dry shoot mass than Susceptible biotype | |

Experimental Protocols

Investigating the uptake and translocation of this compound typically involves plant growth under controlled conditions and precise analytical techniques to quantify the herbicide in various tissues.

Protocol for Radiolabeled Uptake & Translocation Study (Hydroponics)

This protocol is based on methodologies used to investigate herbicide resistance mechanisms and provides a robust framework for quantifying uptake and movement.

1. Plant Material and Growth Conditions:

- Cultivate susceptible and/or resistant plant biotypes from seed in a greenhouse or growth chamber.

- Grow seedlings in trays containing a suitable growth medium until they reach the desired stage (e.g., 3-5 tillers).

- Before treatment, carefully remove plants from the soil, wash the roots gently with water to remove debris, and transfer them to a hydroponic system.

- Use a nutrient solution (e.g., Hoagland's solution) and allow plants to acclimate for at least 24 hours.

2. Radiolabeled Treatment:

- Prepare a treatment solution containing the nutrient solution spiked with a known concentration of ¹⁴C-labeled this compound.

- Transfer the acclimated plants into the ¹⁴C-propyzamide solution, ensuring only the roots are submerged.

3. Harvest and Sample Processing:

- Harvest plants at predetermined time points (e.g., 6, 12, 24, 48, 72 hours after treatment).

- At each time point, separate the plant into roots and shoots.

- Rinse the roots with non-radiolabeled nutrient solution to remove any ¹⁴C-propyzamide adhering to the surface.

- Dry the plant parts (roots and shoots) in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

4. Quantification and Analysis:

- Combust the dried plant samples in a biological oxidizer.

- Trap the resulting ¹⁴CO₂ in a scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter (LSC).

- Calculate the amount of this compound absorbed and translocated based on the radioactivity counts and the specific activity of the ¹⁴C-propyzamide stock. Express results as a percentage of the total applied radioactivity or on a µg/g dry weight basis.

// Node Definitions

start [label="Start: Plant Cultivation\n(e.g., Poa annua seedlings to 3-5 tiller stage)", fillcolor="#F1F3F4", fontcolor="#202124"];

prep [label="Transfer to Hydroponics\n(Clean roots, acclimate for 24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Treatment Application\n(Expose roots to ¹⁴C-Propyzamide in nutrient solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

harvest [label="Timed Harvest\n(e.g., 24, 48, 72 hours)", fillcolor="#FBBC05", fontcolor="#202124"];

separate [label="Sample Separation\n(Divide into Roots and Shoots)", fillcolor="#FBBC05", fontcolor="#202124"];

process [label="Sample Processing\n(Rinse, dry, and weigh tissues)", fillcolor="#FBBC05", fontcolor="#202124"];

oxidize [label="Biological Oxidation\n(Combust samples to release ¹⁴CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];

quantify [label="Quantification\n(Trap ¹⁴CO₂ and measure via Liquid Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Data Analysis\n(Calculate absorption and translocation rates)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End: Results", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

start -> prep;

prep -> treat;

treat -> harvest;

harvest -> separate;

separate -> process;

process -> oxidize;

oxidize -> quantify;

quantify -> analyze;

analyze -> end;

}

Protocol for this compound Quantification in Plant Tissue (LC-MS/MS)

This protocol outlines a method for extracting and quantifying non-radiolabeled this compound from plant tissues, adapted from standard pesticide residue analysis methodologies.

1. Sample Preparation:

- Harvest plant tissue (e.g., roots, stems, leaves) and immediately freeze in liquid nitrogen or on dry ice to halt metabolic processes.

- Lyophilize (freeze-dry) the tissue to remove water.

- Grind the dried tissue into a fine, homogenous powder using a mill.

2. Extraction:

- Weigh a precise amount of powdered tissue (e.g., 5-10 g) into a centrifuge tube.

- Add an extraction solvent, typically a mixture of acetonitrile (B52724) and ultra-pure water (e.g., 80:20 v/v).

- Vortex the sample to ensure thorough mixing, followed by shaking on a reciprocating shaker for approximately 30 minutes.

- Centrifuge the sample to pellet the solid plant material.

3. Cleanup (if necessary):

- For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

- Transfer the supernatant from the previous step to an SPE cartridge.

- Elute the analyte of interest (this compound) while retaining interfering substances on the cartridge.

4. Analysis:

- Dilute the final extract to a suitable concentration.

- Analyze the sample using a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system.

- Use a suitable column (e.g., C8 or C18) and mobile phase (e.g., water and acetonitrile with formic acid or an ammonium (B1175870) carbonate buffer) to achieve chromatographic separation.

- Quantify this compound by comparing the peak area from the sample to a calibration curve generated from certified reference standards.

Conclusion

The herbicidal effectiveness of this compound is intrinsically linked to its successful uptake by plant roots from the soil and its subsequent upward translocation to meristematic tissues. This process is governed by a complex interplay of soil properties, environmental conditions, and plant physiological factors. A thorough understanding of these dynamics, facilitated by robust experimental protocols such as radiolabeling and LC-MS/MS analysis, is critical for optimizing its use in weed management, developing new formulations, and studying mechanisms of resistance.

References

Propyzamide's Impact on Root Growth and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyzamide, a benzamide (B126) herbicide, is a potent inhibitor of root growth and development in susceptible plant species. Its primary mode of action is the disruption of microtubule polymerization, a critical process for cell division and anisotropic cell expansion. This guide provides a comprehensive technical overview of the molecular and physiological consequences of this compound exposure on plant roots. It consolidates quantitative data on its inhibitory effects, details experimental protocols for its study, and elucidates the current understanding of the signaling pathways involved.

Introduction

This compound is a selective, soil-active herbicide widely used for the control of annual and perennial grasses and some broadleaf weeds.[1][2][3] Its efficacy lies in its ability to be readily absorbed by the root system and translocated upwards throughout the plant.[1][4] The primary molecular target of this compound is β-tubulin, a subunit of microtubules. By binding to tubulin, this compound inhibits the assembly of microtubules, thereby arresting mitosis and disrupting the organized arrangement of cortical microtubules required for directional cell expansion. This disruption at the cellular level manifests as significant macroscopic effects on root morphology, including stunted growth, radial swelling, and the formation of club-shaped root tips. Understanding the precise mechanisms and downstream consequences of this compound action is crucial for optimizing its use, managing herbicide resistance, and for its application as a chemical tool in plant cell biology research to dissect processes related to cytoskeletal dynamics and root development.

Mechanism of Action: Microtubule Disruption

The core mechanism of this compound's herbicidal activity is its interaction with tubulin, the fundamental building block of microtubules.

-

Binding to β-tubulin: this compound specifically binds to β-tubulin subunits. This binding prevents the polymerization of tubulin dimers into microtubules.

-

Inhibition of Mitosis: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By preventing microtubule formation, this compound arrests cells in mitosis, leading to a cessation of cell proliferation in the root apical meristem. This mitotic arrest is a primary cause of the observed inhibition of root growth.

-

Disruption of Cortical Microtubules: In interphase cells, cortical microtubules are aligned in parallel arrays beneath the plasma membrane and guide the deposition of cellulose (B213188) microfibrils in the cell wall. This organized deposition is critical for anisotropic growth, where cells elongate in a specific direction. This compound disrupts these cortical microtubule arrays, leading to a loss of directional growth control. This results in isodiametric cell expansion, manifesting as radial swelling of the root tip.

Quantitative Effects on Root Growth

The inhibitory effect of this compound on root growth is dose-dependent. Several studies have quantified this relationship in various plant species.

| Plant Species | Parameter | This compound Concentration | Effect | Reference |

| Arabidopsis thaliana | Root Elongation | 1 µM | Significant inhibition | |

| Arabidopsis thaliana | Root Elongation | 2 µM | Further inhibition and left-handed helical growth | |

| Arabidopsis thaliana | Microtubule Dynamics | 2 µM | Slower growth and shortening velocities, increased time in paused state | |

| Oat (Avena sativa) | Root Growth | Not specified | More sensitive than shoot growth | |

| Oat (Avena sativa) | Longitudinal Growth Rate | Not specified | Decreased within 4 hours | |

| Oat (Avena sativa) | Radial Enlargement | Not specified | Observed within 4 hours |

Signaling Pathways and Downstream Effects

While the direct interaction of this compound with tubulin is well-established, the downstream signaling events that translate this into altered root morphology are more complex and are an active area of research.

Intersection with Auxin Signaling

Auxin is a key phytohormone that regulates many aspects of root development, including cell division, elongation, and differentiation. The microtubule cytoskeleton and auxin signaling pathways are intricately linked.

-

Auxin Transport: Polar auxin transport, which is crucial for establishing and maintaining auxin gradients, is dependent on the dynamic cycling of PIN-FORMED (PIN) auxin efflux carriers. This cycling is, in turn, reliant on a functional cytoskeleton. Disruption of microtubules by this compound is hypothesized to interfere with the proper localization and trafficking of PIN proteins, thereby altering auxin distribution in the root tip. This could contribute to the observed defects in cell division and elongation.

-

Auxin-Regulated Gene Expression: Changes in auxin gradients can lead to altered expression of auxin-responsive genes, including transcription factors that control root development.

ROP GTPase Signaling

Rho-of-plants (ROP) GTPases are molecular switches that play a central role in establishing and maintaining cell polarity, particularly in tip-growing cells like root hairs. Their activity is linked to the organization of both the actin and microtubule cytoskeletons. While direct evidence linking this compound to ROP signaling is still emerging, it is plausible that the disruption of microtubule dynamics by this compound could affect the localization or activity of ROPs and their effectors, contributing to the loss of directional growth. Some studies have shown that this compound treatment did not affect the polar localization of AtRop proteins at the early stages of root hair development.

Reactive Oxygen Species (ROS)

Herbicidal stress, including that induced by mitotic disrupters, can lead to the generation of reactive oxygen species (ROS) as a secondary effect. ROS can act as signaling molecules but at high concentrations can cause oxidative damage to cellular components. The role of ROS in mediating the downstream effects of this compound on root growth requires further investigation.

Experimental Protocols

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method for quantifying the dose-response effect of this compound on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Square Petri plates (100 x 100 mm)

-

Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

Ethanol (B145695) (70%)

-

Bleach solution (e.g., 20% commercial bleach with 0.1% Triton X-100)

-

Micropore tape

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and incubate for 5 minutes.

-

Remove ethanol and add 1 mL of bleach solution. Incubate for 10 minutes with occasional vortexing.

-

Wash seeds 5 times with sterile water.

-

Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.

-

-

Plate Preparation:

-

Prepare MS agar medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM). Add an equivalent amount of DMSO to the control plates.

-

Pour the medium into the square Petri plates and allow them to solidify.

-

-

Seed Plating and Growth:

-

Pipette the stratified seeds in a line on the surface of the agar plates, approximately 1 cm from the top edge.

-

Seal the plates with micropore tape.

-

Place the plates vertically in a growth chamber.

-

-

Data Acquisition and Analysis:

-

After a set period of growth (e.g., 7-10 days), photograph the plates.

-

Use image analysis software to measure the length of the primary root for each seedling.

-

Calculate the average root length and standard deviation for each this compound concentration.

-

Plot the root length as a function of this compound concentration to generate a dose-response curve.

-

Visualization of Microtubules in Root Tip Cells

This protocol describes a method for visualizing microtubules in Arabidopsis root tips using immunofluorescence microscopy.

Materials:

-

Arabidopsis seedlings grown as described in 5.1.

-

Microtubule stabilizing buffer (MTSB)

-

Fixative solution (e.g., 4% paraformaldehyde in MTSB)

-

Cell wall digesting enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB)

-

Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

-

Blocking buffer (e.g., 3% BSA in MTSB)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

DAPI or Hoechst stain for nuclei

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Confocal microscope

Procedure:

-

Fixation:

-

Excise root tips and immediately immerse them in the fixative solution for 1 hour at room temperature.

-

-

Cell Wall Digestion:

-

Wash the root tips with MTSB.

-

Incubate in the enzyme solution for 30-60 minutes.

-

-

Permeabilization:

-

Wash with MTSB.

-

Incubate in permeabilization buffer for 1 hour.

-

-

Immunolabeling:

-

Wash with MTSB.

-

Incubate in blocking buffer for 1 hour.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash extensively with MTSB.

-

Incubate with the secondary antibody (diluted in blocking buffer) for 2-3 hours at room temperature in the dark.

-

Wash with MTSB.

-

-

Staining and Mounting:

-

Stain with DAPI or Hoechst for 10 minutes.

-

Wash with MTSB.

-

Mount the root tips on a microscope slide with antifade mounting medium.

-

-

Imaging:

-

Observe the samples using a confocal microscope to visualize the microtubule arrays.

-

Conclusion

This compound's potent inhibitory effect on root growth and development stems from its direct interaction with tubulin, leading to microtubule disruption, mitotic arrest, and a loss of anisotropic cell expansion. While this primary mechanism is well-understood, the intricate signaling cascades that translate microtubule disruption into the observed morphological changes are still being unraveled. The interplay with auxin signaling, ROP GTPases, and reactive oxygen species represents key areas for future research. The experimental protocols detailed in this guide provide a framework for further investigation into the multifaceted effects of this compound on plant root biology. A deeper understanding of these processes will not only enhance our knowledge of fundamental plant cell biology but also inform the development of more effective and sustainable weed management strategies.

References

- 1. embopress.org [embopress.org]

- 2. Arabidopsis thaliana Rop GTPases are localized to tips of root hairs and control polar growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low concentrations of this compound and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule-associated ROP interactors affect microtubule dynamics and modulate cell wall patterning and root hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyzamide: A Technical Guide to Its Role as a Selective Systemic Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyzamide, a member of the benzamide (B126) chemical family, is a highly effective selective systemic herbicide. Its primary mode of action is the disruption of microtubule assembly in target plant species, leading to an inhibition of mitosis and subsequent growth arrest. This technical guide provides an in-depth overview of the core principles of this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of herbicides and plant biology.

Introduction

This compound, also known as pronamide, is a soil-active herbicide valued for its selective control of annual and perennial grasses, as well as certain broadleaf weeds, in a variety of agricultural and horticultural crops.[1] Its systemic nature allows for uptake by the roots and subsequent translocation throughout the plant, ensuring efficacy against susceptible weeds.[2] A key characteristic of this compound is its unique mode of action, which has made it a valuable tool in weed resistance management programs, as there is no known resistance to it in Europe.[1] This document will explore the fundamental aspects of this compound's function, from its molecular mechanism to its practical application and environmental fate.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary herbicidal effect of this compound is achieved through its interaction with tubulin, the protein subunit of microtubules.[1] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, cell shape maintenance, and intracellular transport.

This compound belongs to the Group 3 class of herbicides (formerly Group D), which act as mitosis inhibitors.[1] It binds to tubulin proteins, preventing their polymerization into functional microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle at metaphase, as the mitotic spindle cannot form correctly to segregate chromosomes. Consequently, cell division ceases, leading to stunted growth and, ultimately, the death of the susceptible plant.

Visual symptoms of this compound action in affected plants include club-shaped or swollen root tips and a swelling of the meristem at the stem base. These morphological changes are a direct result of cell growth continuing in the absence of cell division.

Signaling Pathway of this compound's Effect on Microtubule Assembly

Caption: this compound's mechanism of action from root uptake to inhibition of plant growth.

Quantitative Data

Efficacy of this compound on Key Weed Species

The effectiveness of this compound is dependent on the target weed species, application rate, and environmental conditions. Optimal control is generally achieved when applications are made to cool, moist soils.

| Target Weed | Application Rate (g a.i./ha) | Efficacy | Crop | Reference |

| Blackgrass (Alopecurus myosuroides) | 750 | Good control | Oilseed Rape | |

| Blackgrass (Alopecurus myosuroides) | 840 | More robust control in heavy infestations | Oilseed Rape | |

| Blackgrass (Alopecurus myosuroides) | - | >90% control under optimal conditions | Oilseed Rape | |

| Various Grasses and Broadleaf Weeds | 1000 - 2000 | See product label for specific weeds | Legume Pastures | |

| Annual and Perennial Grasses, some Broadleaf Weeds | 560 - 2200 | See product label for specific weeds | Various Crops |

Soil Persistence of this compound

The residual activity of this compound is influenced by soil temperature, moisture, and microbial activity. Lower soil temperatures extend the half-life of this compound, enhancing its residual weed control.

| Soil Temperature | Soil Half-life (t½) | Reference |

| 10°C | Approximately 100 days | |

| 15°C | Approximately 60 days | |

| Not specified | Approximately 30 days |

Enhanced Degradation with Repeated Application:

Studies have shown that repeated annual applications of this compound can lead to enhanced microbial degradation, significantly reducing its persistence.

| Treatment History | Soil Half-life (t½) | Soil Type | Reference |

| First-time application | 31 days | Sandy Loam | |

| 14th consecutive annual application | 10 days | Sandy Loam |

Effect of this compound on Microtubule Dynamics in Arabidopsis thaliana

A study on the epidermal cells of Arabidopsis thaliana seedlings treated with 2 µM this compound provided quantitative insights into its effects on microtubule dynamics.

| Microtubule Dynamic Parameter | Control | 2 µM this compound | Reference |

| Growth Rate (µm/min) | 5.1 ± 2.7 | 2.6 ± 1.5 | |

| Shrinkage Rate (µm/min) | 10.0 ± 5.1 | 5.3 ± 3.4 | |

| Time in Pause (%) | 38 | 58 | |

| Time in Growth (%) | 46 | 29 | |

| Time in Shrinkage (%) | 16 | 13 |

Experimental Protocols

Determination of this compound Residues in Soil via LC-MS/MS

This protocol outlines a method for the quantitative determination of this compound in soil samples.

Objective: To extract and quantify this compound residues from soil.

Methodology:

-

Sample Preparation: A known weight of soil (e.g., 10 g) is placed into a centrifuge tube.

-

Extraction:

-

An extraction solution of acetonitrile (B52724) and water (e.g., 80:20 v/v) is added to the soil sample.

-

The mixture is vortexed and then shaken for a defined period (e.g., 30 minutes).

-

The sample is centrifuged, and the supernatant is collected.

-

The extraction process is repeated, and the supernatants are combined.

-

-

Analysis:

-

The combined extract is brought to a known volume.

-

An aliquot of the extract is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

-

Bioassay for Monitoring this compound Dissipation in Soil

This bioassay uses a sensitive plant species to qualitatively and semi-quantitatively assess the presence of biologically active this compound in the soil.

Objective: To determine the rate of this compound degradation in soil using a plant indicator.

Methodology:

-

Soil Sampling: Soil samples are collected from treated and untreated control plots at various time intervals after this compound application.

-

Sample Preparation: The soil samples are thoroughly mixed.

-

Bioassay Setup:

-

The soil is placed in pots.

-

Seeds of a susceptible indicator plant, such as winter wheat (Triticum aestivum), are sown in the pots.

-

-

Growth and Observation:

-

The pots are maintained in a controlled environment (e.g., greenhouse).

-

After a set period (e.g., 15-21 days), the plants are harvested.

-

The fresh or dry weight of the shoots is measured.

-

-

Data Analysis: The growth of the indicator plants in the treated soil is compared to the growth in the untreated control soil. A reduction in growth indicates the presence of active this compound. The rate of degradation can be inferred by the recovery of plant growth over time.

Analysis of Microtubule Dynamics in Plant Cells

This protocol describes a method for visualizing and quantifying the effects of this compound on microtubule dynamics in living plant cells.

Objective: To observe and measure the impact of this compound on microtubule growth, shrinkage, and overall dynamics.

Methodology:

-

Plant Material: Arabidopsis thaliana seedlings expressing a Green Fluorescent Protein (GFP)-tubulin fusion protein are used.

-

Treatment: Seedlings are grown on a medium containing a specific concentration of this compound (e.g., 2 µM).

-

Microscopy:

-

The epidermal cells of the hypocotyl or another suitable tissue are imaged using a confocal microscope.

-

Time-lapse images of the GFP-labeled microtubules are captured at regular intervals (e.g., every 5 seconds).

-

-

Image Analysis:

-

The ends of individual microtubules are tracked over time using image analysis software (e.g., ImageJ with appropriate plugins).

-

The changes in microtubule length are measured to determine the rates of growth and shrinkage.

-

The frequency of transitions between growth and shrinkage (catastrophes and rescues) and the time spent in a paused state are also quantified.

-

In Vitro Tubulin Polymerization Assay (Generalized Protocol)

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Objective: To determine the direct inhibitory effect of this compound on tubulin assembly.

Methodology:

-

Reagents:

-

Purified tubulin (e.g., from bovine brain or plant sources).

-

Polymerization buffer (e.g., containing PIPES, MgCl₂, EGTA, and GTP).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

The reaction is typically performed in a 96-well plate.

-

Purified tubulin is mixed with the polymerization buffer on ice.

-

Different concentrations of this compound (or a vehicle control) are added to the wells.

-

-

Initiation and Measurement:

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The increase in turbidity (light scattering) due to microtubule formation is measured over time at a wavelength of 340 nm.

-

-

Data Analysis:

-

The rate and extent of tubulin polymerization are determined from the turbidity curves.

-

The concentration of this compound that inhibits polymerization by 50% (IC50) can be calculated.

-

Visualizations

Experimental Workflow for Soil Residue Analysis

Caption: A typical workflow for determining this compound residues in soil samples.

Factors Affecting this compound Efficacy

Caption: Key factors influencing the herbicidal efficacy of this compound.

Conclusion

This compound remains a critical tool in modern agriculture due to its selective and systemic herbicidal properties, coupled with a mode of action that is effective against certain herbicide-resistant weeds. A thorough understanding of its molecular mechanism, environmental fate, and the factors influencing its efficacy is paramount for its responsible and effective use. The data and protocols presented in this guide offer a foundational resource for researchers and professionals seeking to further investigate and utilize this important herbicide. Future research may focus on elucidating the precise binding site of this compound on plant tubulin and exploring potential synergistic interactions with other herbicides to enhance weed control and mitigate the evolution of resistance.

References

Propyzamide Solubility: A Technical Guide for Researchers

Abstract

Propyzamide is a selective, systemic herbicide used for the control of a wide range of grasses and certain broadleaf weeds.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. Quantitative data is presented in a structured format, and standard experimental protocols for solubility determination are detailed to aid in the design and interpretation of research studies.

This compound Solubility Data

The solubility of this compound exhibits a distinct profile, characterized by low aqueous solubility and significantly higher solubility in many organic solvents.[1][3][4] This differential solubility is a critical factor in its formulation, application, and environmental mobility. For instance, its low water solubility contributes to limited leaching in most soil types, although this can be influenced by soil organic matter content.

The following tables summarize the quantitative solubility data for this compound in water and various organic solvents, compiled from available literature.

Table 1: Solubility of this compound in Water

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 15 mg/L | 25 | |

| Water | 9.0 mg/L | 20 (at pH 7) |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 330 | Not Specified | |

| Cyclohexanone | 200 | Not Specified | |

| Methyl Ethyl Ketone | 200 | Not Specified | |

| Methanol | 150 | Not Specified | |

| Isopropanol | 150 | Not Specified | |

| Acetone | 139 | 20 | |

| Xylene | 100 | Not Specified | |

| Toluene | 9.67 | 20 | |

| Hexane | 0.501 | 20 |

Qualitative solubility descriptions from literature indicate that this compound is also moderately soluble in benzene (B151609) and carbon tetrachloride, and slightly soluble in petroleum ether.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental requirement for regulatory purposes and product development. The OECD Guidelines for the Testing of Chemicals provide standardized methods to ensure data consistency and reliability. The primary methods referenced for water solubility are the Column Elution Method and the Flask Method (also known as the Shake-Flask Method).

OECD Guideline 105: Water Solubility

This guideline outlines the internationally recognized methods for determining the water solubility of chemical substances. Before proceeding, it is recommended to have preliminary information about the substance, such as its structural formula, vapor pressure, and stability in water (hydrolysis).

a) Shake-Flask Method

The shake-flask method is the most widely used and reliable technique for determining solubility, particularly for values above 10⁻² g/L. It is based on achieving a saturated solution of the compound and then measuring its concentration.

Detailed Methodology:

-

Preparation: An excess amount of the solid test substance (this compound) is added to a flask or vial containing a known volume of the solvent (e.g., deionized water). Using an excess ensures that saturation can be reached.

-

Equilibration: The vessel is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath. For this compound, this is typically done at 20°C or 25°C. The agitation period must be sufficient to allow the system to reach thermodynamic equilibrium. This can take 24 hours or longer, and preliminary tests are often conducted to determine the necessary time. It is common to test samples after 1, 2, and 3 days to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, the suspension is allowed to settle. The solid and liquid phases are then separated to obtain the clear, saturated aqueous solution. This is typically achieved by centrifugation at the test temperature.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The measured concentration represents the solubility of the substance at the specified temperature. The experiment is typically performed in triplicate to ensure reproducibility.

b) Column Elution Method

This method is more suitable for substances with low solubility (less than 10⁻² g/L).

Detailed Methodology:

-

Column Preparation: The test substance is deposited on an inert carrier material (e.g., glass wool, celite) and packed into a column.

-

Elution: Water is passed through the column at a slow, controlled rate. This creates a saturated solution of the substance at the column's outlet.

-

Analysis: The eluate is collected in fractions, and the concentration of the dissolved substance in each fraction is determined using an appropriate analytical technique.

-

Calculation: The solubility is calculated from the mass of the substance eluted and the total volume of water passed through the column once a concentration plateau is observed.

Logical Relationships in this compound Solubility

The solubility characteristics of this compound can be visualized to understand its behavior in different environments. The following diagram illustrates the logical classification of its solubility based on the solvent's polarity.

Caption: Logical flow of this compound's differential solubility.

References

Methodological & Application

Propyzamide Application in Arabidopsis thaliana Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyzamide, also known as pronamide, is a selective herbicide widely utilized in agricultural practices. In the context of plant biology research, particularly with the model organism Arabidopsis thaliana, this compound serves as a valuable chemical tool for investigating the dynamics and functions of the microtubule cytoskeleton. As a member of the benzamide (B126) class of herbicides, this compound specifically targets microtubules, inducing their destabilization and altering cellular growth processes.[1] This document provides detailed application notes and protocols for the use of this compound in Arabidopsis thaliana research.

Mechanism of Action

This compound disrupts microtubule polymerization by binding to β-tubulin subunits.[1] This interaction interferes with the normal dynamic instability of microtubules, which is crucial for their roles in cell division, cell expansion, and intracellular organization. At low concentrations, this compound does not cause a complete depolymerization of microtubules but rather suppresses their dynamicity.[1] This leads to microtubules spending more time in a paused state, with reduced growth and shortening velocities, and an overall decrease in microtubule turnover.[2][3] This subtle disruption of microtubule dynamics is sufficient to alter the organization of cortical microtubule arrays, leading to observable changes in plant growth, such as helical twisting of cells.

Applications in Arabidopsis Research

-

Studying Microtubule Dynamics: this compound is used to investigate the role of microtubule dynamics in various cellular processes. By treating Arabidopsis seedlings with specific concentrations of this compound, researchers can observe the effects of suppressed microtubule dynamics on cell growth and morphology.

-

Genetic Screens: The hypersensitivity or resistance of Arabidopsis mutants to this compound can be used to identify genes involved in microtubule function and regulation. For example, mutants with altered tubulin structure or microtubule-associated proteins may exhibit a different response to this compound treatment compared to wild-type plants.

-

Investigating Anisotropic Growth: The characteristic helical growth phenotype induced by this compound in Arabidopsis roots and epidermal cells provides a model system for studying the role of cortical microtubules in directing anisotropic cell expansion.

-

Herbicide Development and Resistance Studies: Understanding the interaction of this compound with plant tubulin can inform the development of new herbicides and aid in the study of herbicide resistance mechanisms in weeds.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on Arabidopsis thaliana microtubule dynamics and seedling growth.

Table 1: Effective Concentrations of this compound and Observed Phenotypes in Arabidopsis thaliana

| Concentration (µM) | Observed Phenotype in Arabidopsis | Reference(s) |

| 1 - 2 | Altered microtubule dynamics, right-handed helical arrangement of cortical microtubules, left-handed twisting in elongating epidermal cells. | |

| 2 | Left-handed helical growth of root epidermal cell files. |

Table 2: Effects of this compound on Microtubule Dynamics in Arabidopsis Epidermal Cells

| Parameter | Control (Untreated) | 1 µM this compound | 2 µM this compound | Reference(s) |

| Growth Velocity (µm/min) | 5.13 ± 2.71 | Slower | Slower | |

| Shrinking Velocity (µm/min) | 9.95 ± 9.03 | Slower | Slower | |

| Time in Growth Phase (%) | 72.8 | Reduced | Reduced | |

| Time in Shrinkage Phase (%) | 16.9 | Reduced | Reduced | |

| Time in Paused State (%) | Increased | Increased | Increased | |

| Catastrophe Frequency | Baseline | Increased | Increased |

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seedling Growth Assay with this compound

This protocol describes how to assess the effect of this compound on Arabidopsis seedling growth and morphology.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type)

-

Murashige and Skoog (MS) medium including vitamins

-

Phytagel or Agar (B569324)

-

Petri dishes (9 cm)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

DMSO (for control plates)

-

Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

-

Prepare Growth Medium: Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) phytagel. Autoclave the medium.

-

Add this compound: After the medium has cooled to approximately 50-60°C, add this compound from the stock solution to achieve the desired final concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM). For the control plates, add an equivalent volume of DMSO. Swirl gently to mix.

-

Pour Plates: Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

-

Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

-

Remove the bleach solution and wash the seeds 4-5 times with sterile water.

-

-

Plating Seeds: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and pipette individual seeds onto the surface of the prepared plates.

-

Stratification: Seal the plates with micropore tape and store them at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark cycle. Position the plates vertically to allow for root growth along the agar surface.

-

Phenotypic Analysis: Observe and document seedling growth, root length, and root morphology (e.g., helical growth) daily for 7-10 days. Images can be captured using a digital camera or a dissecting microscope.

Protocol 2: Visualization of Microtubules in this compound-Treated Arabidopsis Seedlings

This protocol is for observing the effect of this compound on cortical microtubule organization using a transgenic Arabidopsis line expressing a fluorescently-tagged tubulin or microtubule-associated protein (e.g., GFP-TUA6, GFP-TUB6).

Materials:

-

Transgenic Arabidopsis thaliana line expressing a fluorescent microtubule marker (e.g., GFP-TUB6).

-

This compound-containing and control agar plates (prepared as in Protocol 1).

-

Confocal laser scanning microscope.

-

Microscope slides and coverslips.

-

Forceps.

Procedure:

-

Grow Seedlings: Grow the transgenic Arabidopsis seedlings on control and this compound-containing plates for 4-7 days as described in Protocol 1.

-

Sample Preparation:

-

Carefully remove a seedling from the agar plate using forceps.

-

Mount the seedling in a drop of water on a microscope slide. The hypocotyl or root elongation zone are common regions for observing cortical microtubules.

-

Gently place a coverslip over the seedling.

-

-

Confocal Microscopy:

-

Use a confocal microscope to visualize the fluorescently-tagged microtubules. For GFP, use an excitation wavelength of 488 nm and an emission window of approximately 500-550 nm.

-

Acquire z-stacks of images from the epidermal cells to observe the organization of the cortical microtubule arrays.

-

-

Image Analysis: Analyze the images to compare the microtubule organization in control versus this compound-treated seedlings. Look for changes in microtubule orientation (e.g., from transverse to helical). For dynamic studies, time-lapse imaging can be performed to measure parameters such as growth and shortening rates.

Visualizations

Caption: Mechanism of this compound action on microtubule dynamics.

Caption: Experimental workflow for this compound treatment of Arabidopsis.

Caption: Logical flow from this compound treatment to phenotype.

References

Propyzamide Treatment Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyzamide, a member of the benzamide (B126) chemical family, is widely recognized as a selective, systemic herbicide.[1] Its primary mechanism of action involves the inhibition of mitosis by binding to tubulin and preventing its assembly into microtubules, leading to a disruption of cell division.[1] While its effects on plant cells are well-documented, its application in mammalian cell culture as a research tool is less characterized. These application notes provide a detailed overview of this compound's effects on mammalian cells and protocols for its use in cell culture-based assays.

This compound's ability to interfere with microtubule dynamics makes it a compound of interest for studying the cellular processes that are dependent on a functional microtubule cytoskeleton, such as cell division, intracellular transport, and cell signaling. This document outlines protocols for preparing and applying this compound in cell culture, as well as methods to assess its cytotoxic effects, impact on the cell cycle, and disruption of microtubule organization.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on human cell lines as reported in the literature.

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| HepG2 (Human Hepatoma) | MTT Assay | 0 - 500 µg/mL | 24 hours | Decreased cell viability | [2] |

| Immortalised Fibroblasts | MTT Assay | Not specified | 24 hours | Comparable cytotoxicity profile to HepG2 | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to prepare a concentrated stock solution that can be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

-

This compound powder (CAS: 23950-58-5)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

In a sterile environment, such as a laminar flow hood, weigh out the desired amount of this compound powder.

-

Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

HepG2 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed HepG2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

After 24 hours of cell incubation, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Cell Cycle Analysis by Flow Cytometry